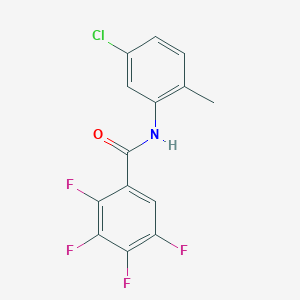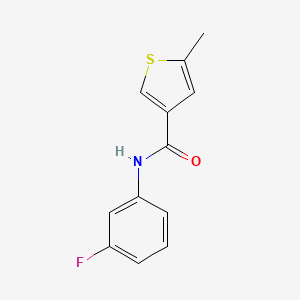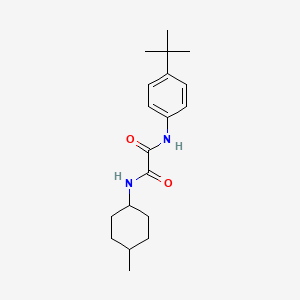
N-(2-cyanophenyl)-4-hydroxy-3-quinolinecarboxamide
説明
N-(2-cyanophenyl)-4-hydroxy-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C17H11N3O2 and its molecular weight is 289.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.085126602 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radioligand Development for Imaging
A study focused on labeling and evaluating N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualizing peripheral benzodiazepine receptors (PBR) in vivo using positron emission tomography (PET). These compounds showed high specific binding to PBR, suggesting their promise for PBR imaging in vivo with PET (Matarrese et al., 2001).
Synthesis Techniques
Research on microwave-assisted synthesis of new substituted anilides of quinaldic acid developed a one-step method for preparing substituted anilides of quinoline-2-carboxylic acid. This innovative approach based on direct reaction under microwave irradiation resulted in a series of eighteen substituted quinoline-2-carboxanilides, showcasing the efficiency of this method (Bobál et al., 2011).
Drug Discovery for Cystic Fibrosis
Another study led to the discovery of VX-770 (ivacaftor), a potent CFTR potentiator for the treatment of cystic fibrosis, through extensive medicinal chemistry and structure-activity relationship studies on quinolinone-3-carboxamides (Hadida et al., 2014).
Antitumor Effects
Linomide, a quinoline 3-carboxamide, demonstrated reproducible antitumor effects against various prostatic cancers in vivo. This study highlighted linomide's potential for cancer treatment, emphasizing its unique mode of action that requires further exploration (Ichikawa et al., 1992).
Corrosion Inhibition
Research into acrylamide derivatives of quinoline identified their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This study not only revealed the compounds' inhibitory efficiency but also their adsorption behavior on copper, suggesting applications in materials science (Abu-Rayyan et al., 2022).
特性
IUPAC Name |
N-(2-cyanophenyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-9-11-5-1-3-7-14(11)20-17(22)13-10-19-15-8-4-2-6-12(15)16(13)21/h1-8,10H,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCROTAFUJQETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CNC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,5-dimethylphenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4590155.png)
![2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4590169.png)

![N-(4-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]thiourea](/img/structure/B4590205.png)
![4-{[4-(1-naphthylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4590211.png)

![1-ACETYL-3'-(4-FLUOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B4590224.png)
![4-(4-chlorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4590227.png)
![4-{2-[(3-chloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4590230.png)
![2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(2-bromophenyl)acetamide](/img/structure/B4590233.png)
![9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE](/img/structure/B4590247.png)

![N-[1-(1-adamantyl)propyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4590256.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4590257.png)
